molecular formula C14H9NO2 B3059791 2-Cyano-5-(3-formylphenyl)phenol CAS No. 1261931-47-8

2-Cyano-5-(3-formylphenyl)phenol

Cat. No.: B3059791
CAS No.: 1261931-47-8
M. Wt: 223.23
InChI Key: ORIFYTFYZTXXMJ-UHFFFAOYSA-N
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Description

2-Cyano-5-(3-formylphenyl)phenol is a chemical compound with the molecular formula C14H9NO2 and a molecular weight of 223.23 g/mol . It is also known by its IUPAC name, 3’-formyl-3-hydroxy-[1,1’-biphenyl]-4-carbonitrile . This compound is characterized by the presence of a cyano group, a formyl group, and a phenolic hydroxyl group attached to a biphenyl structure.

Preparation Methods

The synthesis of 2-Cyano-5-(3-formylphenyl)phenol can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The specific reaction conditions and reagents used for the synthesis of this compound may vary depending on the desired yield and purity.

Chemical Reactions Analysis

2-Cyano-5-(3-formylphenyl)phenol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the formyl group can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-Cyano-5-(3-formylphenyl)phenol has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it may be investigated for its potential biological activities and therapeutic applications. Additionally, this compound can be used in industrial processes, such as the production of dyes and pigments .

Mechanism of Action

The mechanism of action of 2-Cyano-5-(3-formylphenyl)phenol involves its interaction with specific molecular targets and pathways. The presence of the cyano, formyl, and phenolic hydroxyl groups allows it to participate in various biochemical reactions. These functional groups can interact with enzymes, receptors, and other biomolecules, leading to specific biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

2-Cyano-5-(3-formylphenyl)phenol can be compared with other similar compounds, such as 3-Cyano-5-(3-formylphenyl)phenol. While both compounds share similar structural features, the position of the cyano group can influence their chemical properties and reactivity. The unique combination of functional groups in this compound makes it distinct and valuable for specific applications in research and industry.

Properties

IUPAC Name

4-(3-formylphenyl)-2-hydroxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO2/c15-8-13-5-4-12(7-14(13)17)11-3-1-2-10(6-11)9-16/h1-7,9,17H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORIFYTFYZTXXMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC(=C(C=C2)C#N)O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60684643
Record name 3'-Formyl-3-hydroxy[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60684643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261931-47-8
Record name 3'-Formyl-3-hydroxy[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60684643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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